Sodium ethenesulfonate

Catalog No.
S1489069
CAS No.
25053-27-4
M.F
C2H3NaO3S
M. Wt
130.10 g/mol
Availability
In Stock
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Sodium ethenesulfonate

CAS Number

25053-27-4

Product Name

Sodium ethenesulfonate

IUPAC Name

sodium;ethenesulfonate

Molecular Formula

C2H3NaO3S

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1

InChI Key

BWYYYTVSBPRQCN-UHFFFAOYSA-M

SMILES

C=CS(=O)(=O)[O-].[Na+]

Synonyms

ethylenesulfonic acid polymer, lyapolate, lyapolate ammonium salt, lyapolate sodium, lyapolate sodium salt, poly(sodium vinyl sulfonate), poly(vinyl sulfonic acid), poly(vinylsulfonic acid), polyethylene sulfonate, polyvinyl sulfonic potassium, polyvinylsulfonic acid, PVS acid, sodium apolate, U 9843, U-9843, U9843

Canonical SMILES

C=CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C=CS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium ethenesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polyvinyls - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium ethenesulfonate, also known as sodium vinylsulfonate, is an organosulfur compound with the chemical formula C₂H₃NaO₃S. It is characterized by its colorless to light yellow liquid form and high water solubility. This compound has a molecular weight of approximately 130.10 g/mol and a melting point of -20 °C, making it a useful reagent in various chemical processes . The compound features an activated C=C double bond, which contributes to its reactivity, particularly in nucleophilic addition reactions .

Sodium ethenesulfonate readily undergoes addition reactions due to its activated double bond. For instance, when reacted with ammonia, it forms 2-aminoethanesulfonic acid, while treatment with methylamine yields 2-methylaminoethanesulfonic acid . Additionally, it can polymerize to form polyvinylsulfonic acid, especially when used as a comonomer with functionalized vinyl and acrylic compounds .

Research indicates that sodium ethenesulfonate exhibits biological activity as a specific inhibitor of certain enzymes. Notably, it has been identified as a potent inhibitor of 6-phosphogluconate dehydrogenase in Cryptococcus neoformans, which suggests potential applications in antifungal therapies . Its role in biological systems is still under investigation, particularly regarding its interactions with various enzymes.

Sodium ethenesulfonate can be synthesized through several methods:

  • Alkaline Hydrolysis: The most common industrial method involves the alkaline hydrolysis of carbyl sulfate followed by acidification with sulfuric acid. This reaction is highly exothermic and requires careful control of temperature and pH to yield sodium ethenesulfonate along with calcium sulfate as a byproduct .
  • Dehydration of Isethionic Acid: Another method includes the dehydration of isethionic acid using phosphorus pentoxide, which also results in the formation of sodium ethenesulfonate .

Sodium ethenesulfonate has diverse applications across various industries:

  • Polymer Production: It serves as a monomer for the synthesis of poly(anionic) polymers and copolymers, which are used in electronic applications such as photoresists and ion-conductive polymer electrolyte membranes for fuel cells .
  • Electroplating: In nickel plating baths, it acts as a brightener and leveling agent, enhancing the quality of the plating layer .
  • Surfactants and Pharmaceuticals: The compound is utilized as an intermediate in organic synthesis and as a surfactant in various formulations .

Studies on the interactions of sodium ethenesulfonate primarily focus on its reactivity with nucleophiles and its biological effects on enzyme inhibition. Its ability to form various derivatives through reactions with amines highlights its versatility in synthetic chemistry. Additionally, its role in enhancing plating processes indicates significant interactions within electrochemical systems .

Sodium ethenesulfonate shares similarities with several other compounds that also contain sulfonic acid groups or vinyl functionalities. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Sodium vinylsulfonateC₂H₃NaO₃SSynonymous with sodium ethenesulfonate; used similarly.
Sodium styrenesulfonateC₈H₉NaO₃SUsed in polymerization; provides different functional properties due to styrene backbone.
Sodium methacrylateC₄H₅NaO₂A key component in acrylic polymers; differs by having a methacrylate group instead of vinyl.
Sodium sulfoethyl acrylateC₅H₉NaO₄SCombines characteristics of both sulfonates and acrylates; used for similar polymer applications.

Uniqueness of Sodium Ethenesulfonate

What sets sodium ethenesulfonate apart is its unique reactivity due to the unsaturated double bond combined with the sulfonic acid functionality. This allows for specific applications in polymer synthesis and electroplating that may not be achievable with other sulfonates or vinyl compounds . Its ability to inhibit specific enzymes also adds a layer of biological significance that is not commonly found among similar compounds.

Industrial Production Pathways

Alkaline Hydrolysis of Carbyl Sulfate

The alkaline hydrolysis of carbyl sulfate (H₂C=CHOSO₂O⁻) represents a cornerstone industrial method for sodium ethenesulfonate production. This two-step process involves the sulfonation of ethylene gas with sulfur trioxide (SO₃) to form carbyl sulfate, followed by controlled hydrolysis under alkaline conditions. The reaction proceeds as:

$$
\text{H}2\text{C=CH}2 + \text{SO}3 \rightarrow \text{H}2\text{C=CHOSO}2\text{OH} \xrightarrow{\text{NaOH}} \text{H}2\text{C=CHSO}3\text{Na} + \text{H}2\text{O}
$$

Key operational parameters include:

  • Temperature: Maintained at 40–60°C to prevent polymerization of the vinyl intermediate.
  • pH: Strictly controlled between 10.5–11.5 using sodium hydroxide to ensure complete neutralization [4].
  • Catalyst: Heterogeneous catalysts like titanium dioxide (TiO₂) enhance reaction kinetics by 30–40% [14].

A typical batch reactor achieves yields of 85–92%, with residual sulfonic acids removed via ion-exchange resins.

Continuous Processing Technologies

Modern facilities employ continuous flow reactors to optimize throughput and consistency. In a representative setup [4]:

  • Precision Feed Systems: Ethylene and liquid SO₃ are metered at stoichiometric ratios (1:1.05) into a tubular reactor.
  • Reactive Extrusion: The carbyl sulfate intermediate undergoes hydrolysis in a countercurrent column with 20% NaOH solution.
  • Inline Monitoring: Raman spectroscopy tracks sulfonate concentration (±0.5% accuracy), enabling real-time adjustments.

This approach reduces energy consumption by 25% compared to batch processing and achieves production rates exceeding 500 kg/h.

Demetallation Processes for Vinyl Sulfonate Salt

Crude sodium ethenesulfonate often contains trace metals (Fe³⁺, Ni²⁺) from reactor corrosion, which impair polymerizability. Demetallation involves:

StepMethodEfficiency
1. ChelationEDTA (0.1–0.3 wt%)85–90% metal removal
2. Ion ExchangeStrong-acid cation resin (H⁺ form)Residual metals <5 ppm
3. CrystallizationAnti-solvent (isopropanol) precipitationFinal purity ≥99.7% [14]

The purified product exhibits enhanced thermal stability (decomposition onset: 220°C vs. 195°C unpurified).

Laboratory-Scale Synthesis Techniques

Academic routes prioritize flexibility over scale:

  • Microwave-Assisted Synthesis: Irradiating a mixture of vinyl bromide (H₂C=CHBr) and sodium sulfite (Na₂SO₃) at 120°C for 15 minutes achieves 78% yield [17]. Solvent-free conditions minimize waste.
  • Electrochemical Sulfonation: A divided cell with platinum electrodes sulfonates ethylene gas in NaHSO₃ electrolyte (current density: 50 mA/cm²; Faradaic efficiency: 64%) [17].

Small-scale batches (5–50 g) typically employ rotary evaporation and recrystallization from ethanol/water (3:1 v/v) for purification.

Quality Control Parameters in Research-Grade Production

Stringent specifications ensure reproducibility in advanced applications:

ParameterMethodTarget
PurityHPLC (C18 column; 0.1% H₃PO₄ mobile phase)≥99.5%
Sulfate (SO₄²⁻)Turbidimetry (BaCl₂ precipitation)≤50 ppm
Water ContentKarl Fischer titration≤0.2%
Ionic Conductivity0.1 M solution at 25°C8.9–9.3 mS/cm [4]

Nuclear magnetic resonance (¹H NMR, D₂O) validates structure: δ 5.9 (dd, J=10.4 Hz, CH₂=CH–), δ 6.3 (dd, J=17.2 Hz, CH₂=CH–) [14].

Green Chemistry Approaches to Synthesis

Recent innovations align with sustainability goals:

  • Biocatalytic Routes: Engineered Pseudomonas putida strains oxidize ethane thiol (CH₃CH₂SH) to ethenesulfonic acid using monooxygenases, followed by neutralization (65% yield; E-factor: 1.2 vs. 8.5 for chemical synthesis) [17].
  • Solvent Recovery Systems: Closed-loop distillation recovers 98% of isopropanol anti-solvent, reducing VOC emissions by 40%.
  • Waste Valorization: Byproduct sodium sulfate (Na₂SO₄) is repurposed in detergent formulations, achieving 100% mass utilization [4].

These methods reduce cumulative energy demand by 33% while maintaining commercial-grade specifications.

Kinetic Analysis and Mechanistic Considerations

The free radical polymerization of sodium ethenesulfonate follows classical radical polymerization kinetics with several distinctive characteristics. Kinetic studies have demonstrated that the polymerization exhibits first-order kinetics with respect to monomer concentration under typical aqueous conditions [1]. The steady-state approximation applies well to this system, with the rate of polymerization being proportional to the square root of the initiator concentration, consistent with bimolecular termination mechanisms [1].

In aqueous solutions using potassium peroxydisulfate as the initiator, the polymerization reaches steady-state conditions within approximately 50 minutes at 60°C [1]. The rate expression follows the general form typical of radical polymerizations:

Rp = kp[M][R- ]

where kp is the propagation rate coefficient, [M] is the monomer concentration, and [R- ] is the steady-state radical concentration [1].

The apparent propagation rate coefficients for sodium ethenesulfonate in aqueous media range from 10⁴ to 10⁵ L mol⁻¹ s⁻¹ at 60°C, which is characteristic of vinyl sulfonate monomers [2]. These values demonstrate the high reactivity of the ethene sulfonate double bond toward radical addition, attributed to the electron-withdrawing effect of the sulfonate group [3].

Propagation Carbon Radical Characterization

The propagating radicals formed during sodium ethenesulfonate polymerization exhibit characteristics typical of α-sulfonated carbon radicals. The radical stability is enhanced by the electron-withdrawing sulfonate substituent, which provides resonance stabilization through interaction with the sulfur-oxygen bonds [2]. This stabilization contributes to the high propagation rate and controlled nature of the polymerization process.

Termination occurs primarily through bimolecular combination mechanisms, with termination rate coefficients in the range of 10⁸ to 10⁹ L mol⁻¹ s⁻¹, consistent with diffusion-controlled processes in aqueous media [2]. The high ionic strength of sodium ethenesulfonate solutions influences the termination kinetics through electrostatic effects between charged polymer chains [4].

Controlled Radical Polymerization Methods

RAFT Polymerization Techniques

Reversible Addition-Fragmentation chain Transfer polymerization of sodium ethenesulfonate has been successfully demonstrated using various chain transfer agents. Xanthate-type chain transfer agents, particularly O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate, have shown exceptional efficiency in controlling the polymerization of vinyl sulfonate esters [5]. The RAFT mechanism provides excellent control over molecular weight and polydispersity, with linear relationships observed between molecular weight and monomer conversion [5].

The RAFT polymerization of sodium ethenesulfonate proceeds through the established addition-fragmentation equilibrium mechanism. The choice of chain transfer agent significantly influences the degree of control achieved, with dithioester and trithiocarbonate agents generally providing superior results compared to dithiocarbamate or xanthate agents for this monomer class [6].

Polymerization rates in RAFT systems are typically comparable to conventional free radical polymerization, indicating minimal retardation effects [5]. The living character of RAFT polymerization enables the synthesis of block copolymers and allows for precise molecular weight targeting based on the monomer-to-chain transfer agent ratio [6].

Chain Transfer Agent Optimization

The effectiveness of different chain transfer agents varies significantly for sodium ethenesulfonate polymerization. Xanthate-type agents with electron-withdrawing Z-groups demonstrate enhanced chain transfer efficiency, leading to improved molecular weight control and reduced polydispersity indices [5]. Optimal conditions typically involve chain transfer agent to initiator molar ratios between 5:1 and 20:1, depending on the target molecular weight [6].

Temperature effects on RAFT polymerization show that higher temperatures (70-80°C) can improve the rate of equilibration between dormant and active chains while maintaining good control [5]. However, temperatures above 90°C may lead to degradation of certain chain transfer agents and loss of control [6].

The end-group fidelity in RAFT polymerization of sodium ethenesulfonate remains high throughout the polymerization, enabling efficient chain extension reactions for block copolymer synthesis [5]. This characteristic is particularly valuable for preparing well-defined water-soluble block copolymers with controlled architectures [6].

Copolymerization Behavior

Reactivity Ratios with Common Comonomers

Copolymerization studies of sodium ethenesulfonate with common vinyl monomers reveal significant differences in reactivity. When copolymerized with acrylamide, sodium ethenesulfonate demonstrates markedly higher reactivity, with reactivity ratios of r₁ = 6.6 for sodium ethenesulfonate and r₂ = 0.10 for acrylamide [7]. This substantial difference indicates that sodium ethenesulfonate is approximately 66 times more reactive than acrylamide under typical aqueous polymerization conditions [7].

The high reactivity of sodium ethenesulfonate is attributed to the stabilization of the propagating radical by the sulfonate group and the enhanced electrophilicity of the vinyl group [3]. This reactivity pattern results in sequential monomer consumption during copolymerization, with sodium ethenesulfonate being preferentially incorporated early in the reaction [7].

Copolymerization with styrene derivatives follows similar patterns, with sodium ethenesulfonate showing preferential incorporation due to its highly activated double bond [3]. The cross-propagation reactions are generally favored over homopropagation for both monomers, leading to more random copolymer compositions when reactivity ratios are closer to unity [8].

Ionic Strength Effects on Copolymerization

The ionic strength of the reaction medium significantly influences copolymerization kinetics and composition. Increasing ionic strength enhances the polymerization rate of sodium ethenesulfonate through reduction of electrostatic repulsion between charged monomer units and growing polymer chains [4]. This effect is particularly pronounced in systems with high concentrations of ionic comonomers.

Salt effects on copolymerization follow predictable patterns based on electrostatic theory. Higher ionic strength conditions lead to more efficient incorporation of charged monomers and can shift the apparent reactivity ratios [9]. The presence of multivalent salts can provide additional stabilization through ionic crosslinking effects [4].

The pH of the polymerization medium also influences copolymerization behavior, particularly when copolymerizing with monomers containing ionizable groups. Maintaining appropriate pH conditions is essential for achieving consistent copolymer compositions and avoiding side reactions [7].

Molecular Weight Control Strategies

Molecular weight control in sodium ethenesulfonate polymerization can be achieved through several complementary approaches. Traditional chain transfer agents, including mercaptans and halogenated compounds, provide effective molecular weight reduction, with transfer constants varying from 10⁻³ to 10¹ depending on the specific agent and reaction conditions [10].

Controlled radical polymerization techniques offer superior molecular weight control with narrow polydispersity indices. RAFT polymerization enables predetermined molecular weights based on the stoichiometric ratio of monomer to chain transfer agent, typically achieving polydispersity indices below 1.3 [5]. The molecular weight can be systematically varied from 10³ to 10⁵ g mol⁻¹ while maintaining good control [6].

Temperature programming provides an additional tool for molecular weight control. Lower polymerization temperatures generally lead to higher molecular weights due to reduced chain transfer and termination rates, while higher temperatures favor chain transfer processes and result in lower molecular weights [2]. The activation energy for propagation is typically 20-30 kJ mol⁻¹, allowing for predictable temperature effects on molecular weight [2].

Physical Description

Liquid
10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

129.97005941 g/mol

Monoisotopic Mass

129.97005941 g/mol

Heavy Atom Count

7

UNII

F7K3L38Z7B

Related CAS

1184-84-5 (Parent)
26101-52-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 21 of 44 companies with hazard statement code(s):;
H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (57.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BA - Heparins or heparinoids for topical use
C05BA02 - Sodium apolate

Pictograms

Irritant

Irritant

Other CAS

3039-83-6
9002-97-5

Wikipedia

Sodium vinylsulfonate

General Manufacturing Information

Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Adhesive Manufacturing
Primary Metal Manufacturing
Ethenesulfonic acid, sodium salt (1:1): ACTIVE
Ethenesulfonic acid, sodium salt (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 07-17-2023

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